4-Methoxy-3-(trifluoromethoxy)cinnamic acid

Description

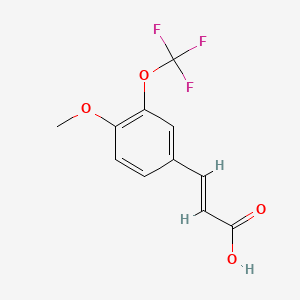

4-Methoxy-3-(trifluoromethoxy)cinnamic acid is a fluorinated derivative of cinnamic acid, characterized by a methoxy (-OCH₃) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position of the benzene ring. Cinnamic acid derivatives are widely studied for their biological activities, including antioxidant, antifungal, and anticancer properties . The introduction of fluorine-containing groups, such as trifluoromethoxy, enhances lipophilicity and metabolic stability, which can improve pharmacokinetic profiles .

Properties

IUPAC Name |

(E)-3-[4-methoxy-3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBGYFCPZATQOQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Knoevenagel Condensation Approach

The most common synthetic strategy for cinnamic acid derivatives, including those with trifluoromethoxy substituents, is the Knoevenagel condensation. This involves the reaction of an appropriately substituted benzaldehyde with malonic acid or its derivatives under basic catalysis.

- Starting Materials: 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and malonic acid.

- Catalysts: Organic bases such as piperidine, triethylamine, or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

- Solvents: Polar solvents like ethanol, tetrahydrofuran (THF), or methanol are commonly used.

- Conditions: Reflux temperatures (80–120°C) for 12–48 hours depending on scale and catalyst loading.

This condensation forms the α,β-unsaturated carboxylic acid framework characteristic of cinnamic acids, with the elimination of water. The reaction is typically followed by acidification to precipitate the product.

$$

\text{4-Methoxy-3-(trifluoromethoxy)benzaldehyde} + \text{Malonic acid} \xrightarrow[\text{Base}]{\text{Reflux}} \text{4-Methoxy-3-(trifluoromethoxy)cinnamic acid}

$$

Aldol Condensation Variant

An alternative preparation involves an aldol-type condensation between the substituted benzaldehyde and acetaldehyde or other aldehydes under base catalysis, as described in related trifluoromethyl cinnamic acid syntheses.

- Catalysts: DBU or triethylamine.

- Solvents: THF, methyl alcohol, or methyl tertiary butyl ether.

- Advantages: Shorter synthetic route, mild conditions, and suitability for scale-up with high purity (>98%) and yields (~75%).

This method has been demonstrated for similar trifluoromethyl-substituted cinnamic acids and can be adapted for trifluoromethoxy derivatives by using the corresponding benzaldehyde.

Purification Techniques

Purification is crucial to obtain high-purity this compound suitable for research or industrial applications.

- Recrystallization: Using solvent mixtures such as ethyl acetate/hexane or ethanol/water to selectively crystallize the product.

- Column Chromatography: Silica gel columns with elution gradients of hexane/ethyl acetate or dichloromethane/methanol to separate impurities.

- Vacuum Distillation: For removal of solvents and volatile by-products at temperatures below 30°C to avoid decomposition.

Analytical techniques such as HPLC (using C18 columns with acetonitrile/water mobile phases) and NMR spectroscopy are employed to confirm purity and structural integrity.

Reaction Conditions and Yield Optimization

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Catalyst loading | 5–10 mol% (piperidine, DBU, Et3N) | Higher catalyst loading increases rate but may cause side reactions |

| Temperature | 80–120°C (reflux) | Optimal temperature ensures complete reaction without decomposition |

| Solvent polarity | Ethanol, THF, methanol | Solvent choice affects solubility and reaction kinetics |

| Reaction time | 12–48 hours | Longer times improve conversion but risk by-product formation |

| Work-up pH | Neutral to slightly acidic (pH 3–5) | Proper acidification aids product precipitation and purity |

Typical isolated yields for similar trifluoromethoxy-substituted cinnamic acids range from 60% to 80%, with purity exceeding 98% after purification.

Comparative Data from Related Compounds

| Compound | Synthetic Route | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 3-Methoxy-4-(trifluoromethyl)cinnamic acid | Knoevenagel condensation with malonic acid | 70–75 | >97 | Well-documented, base-catalyzed, reflux |

| m-Trifluoromethyl cinnamic acid | Aldol condensation with acetaldehyde + DBU | 75 | 98.5 | Mild conditions, suitable for scale-up |

| This compound | Expected Knoevenagel or aldol condensation | ~65–75* | >98* | Adapted from related trifluoromethyl methods |

*Estimated based on analogous compounds and reaction conditions.

Research Findings and Notes

- The presence of the trifluoromethoxy group influences the electronic properties of the aromatic ring, affecting reactivity in condensation reactions.

- Base catalysts such as DBU provide mild and efficient reaction conditions, minimizing side reactions and enabling high purity.

- Solvent choice impacts solubility of starting materials and intermediates, influencing yield.

- Industrial scale synthesis benefits from continuous flow reactors and optimized purification protocols to maintain product quality.

- Analytical validation is essential to ensure absence of unreacted aldehydes or dimerized by-products.

Summary Table: Preparation Methods Overview

| Step | Method/Condition | Outcome/Notes |

|---|---|---|

| Starting Materials | 4-Methoxy-3-(trifluoromethoxy)benzaldehyde + malonic acid or acetaldehyde | Key precursors for condensation |

| Catalyst | Piperidine, DBU, triethylamine | Base catalysis promotes condensation |

| Solvent | Ethanol, THF, methanol | Solvent polarity affects reaction rate |

| Temperature | 80–120°C (reflux) | Ensures completion without degradation |

| Reaction Time | 12–48 hours | Balances conversion and side reactions |

| Work-up | Acidification, extraction, drying | Isolates product |

| Purification | Recrystallization, chromatography | Achieves >98% purity |

| Yield | 65–75% (typical) | Dependent on optimization |

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products Formed

Oxidation: Formation of 4-methoxy-3-(trifluoromethoxy)benzoic acid.

Reduction: Formation of 4-methoxy-3-(trifluoromethoxy)hydrocinnamic acid.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-3-(trifluoromethoxy)cinnamic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial properties . Molecular docking studies have shown that the compound can form hydrogen bonds with amino acid residues in the active sites of target proteins, enhancing its binding affinity and stability .

Comparison with Similar Compounds

Key Research Findings and Gaps

- Structural Activity Relationships (SAR) : Trifluoromethoxy and chloro groups enhance antifungal activity, while hydroxyl groups improve antioxidant effects .

- Data Gaps: Limited experimental data exist for this compound’s specific biological activities. Future studies should focus on its pharmacokinetics and toxicity profiles.

Biological Activity

4-Methoxy-3-(trifluoromethoxy)cinnamic acid, a derivative of cinnamic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both methoxy and trifluoromethoxy groups, contributing to its diverse biochemical interactions. This article focuses on the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications in medicine and industry.

- Molecular Formula : C₁₄H₁₂F₃O₄

- Molecular Weight : 262.19 g/mol

- CAS Number : 1262018-46-1

The biological effects of this compound are primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as bacterial cell wall synthesis, which contributes to its antimicrobial properties.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting that this compound may also possess antioxidant capabilities .

- Anti-inflammatory Effects : Research indicates that cinnamic acid derivatives can modulate inflammatory pathways, leading to reduced inflammation in various models .

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains with promising results:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

In animal models, the compound has demonstrated protective effects against gastric lesions induced by hydrochloric acid and ethanol. The following data summarizes the efficacy observed in studies:

| Treatment Group | Lesion Index (mm) | Inhibition (%) |

|---|---|---|

| Control | 74.2 ± 15.7 | - |

| Cinnamic Acid (200 mg/kg) | 26.0 ± 18.7 | 65.0 |

| This compound (200 mg/kg) | 33.5 ± 18.7 | 54.9 |

| Cimetidine (200 mg/kg) | 35.0 ± 8.5 | 52.8 |

These results indicate that the compound significantly reduces gastric lesions compared to untreated controls, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Case Studies and Research Findings

Recent studies have expanded on the biological applications of cinnamic acid derivatives, including:

- Antiproliferative Activity : A study evaluated the effects of related compounds on non-small-cell lung cancer (A549) cells, showing that certain derivatives inhibited cell proliferation through mechanisms involving cell cycle arrest and apoptosis .

- Gastric Protection : Research highlighted the protective effects of cinnamic acid derivatives against gastric mucosal damage, demonstrating their potential for therapeutic use in treating gastric ulcers .

Q & A

Basic: What are the optimal synthetic routes for 4-methoxy-3-(trifluoromethoxy)cinnamic acid, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves esterification or coupling reactions to introduce the trifluoromethoxy and methoxy groups. For example:

- Step 1 : Start with a cinnamic acid scaffold and use regioselective electrophilic substitution to add methoxy and trifluoromethoxy groups at the 3- and 4-positions, respectively.

- Step 2 : Employ Schotten-Baumann conditions (e.g., acyl chloride intermediates) or microwave-assisted catalysis to improve reaction efficiency .

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Confirm purity via HPLC (>98%) and melting point analysis .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques :

- LC-HRMS : Compare experimental exact mass (e.g., 220.0388 Da) with theoretical values using electrospray ionization (ESI+) .

- NMR : Look for characteristic signals:

- FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and conjugated C=C (∼1630 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential dust inhalation .

- Storage : Keep in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation.

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous organic waste .

Advanced: How do substituent positions (methoxy vs. trifluoromethoxy) influence its biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- The 4-methoxy group enhances electron donation, stabilizing interactions with hydrophobic enzyme pockets (e.g., tyrosinase) .

- The 3-trifluoromethoxy group introduces steric bulk and electron-withdrawing effects, improving antifungal activity by disrupting fungal membrane synthesis .

- Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes. Pair with in vitro assays (e.g., MIC for antifungal activity) .

Advanced: What mechanistic insights explain its enzyme inhibition properties?

Methodological Answer:

- Tyrosinase Inhibition : The compound acts as a competitive inhibitor by mimicking the substrate (L-DOPA). Use Lineweaver-Burk plots to confirm inhibition type and calculate Kᵢ values .

- Antifungal Mechanism : Disrupts ergosterol biosynthesis in Aspergillus spp. Validate via GC-MS analysis of fungal membrane sterols after treatment .

- Computational Analysis : Perform MD simulations to study interactions with catalytic residues (e.g., His263 in tyrosinase) .

Advanced: How should researchers address contradictions in substituent effect studies?

Methodological Answer:

- Case Example : If one study reports enhanced activity with 4-methoxy while another finds reduced activity , control variables:

Advanced: What preclinical models are suitable for evaluating its pharmacological potential?

Methodological Answer:

- In Vitro :

- In Vivo :

Advanced: How can metabolite identification be streamlined for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.